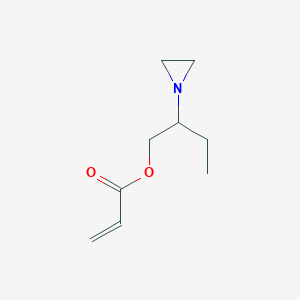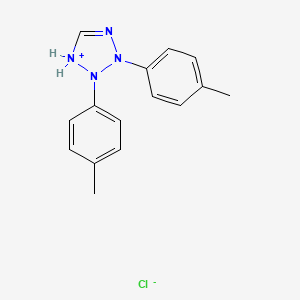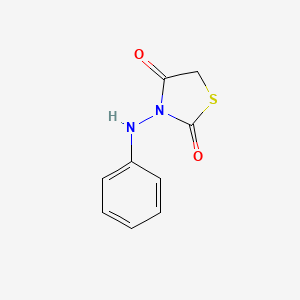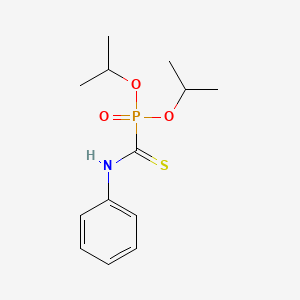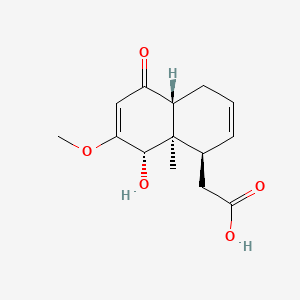
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a naphthalene moiety with two fused benzene rings. It is a synthetic auxin plant hormone, which means it is used to regulate plant growth and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- can be synthesized through the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by hydroxyl radicals, forming hydroxyl adduct radicals as intermediates.
Reduction: Reduction reactions can also occur, although specific details on the conditions and products are less commonly documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals and sulfate radicals are common reagents used in oxidation reactions.
Substitution: Strong nucleophiles or electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- involves its role as a synthetic auxin plant hormone. It mimics the natural auxin indole-3-acetic acid, promoting cell elongation and division in plants. The compound interacts with specific auxin receptors, triggering a cascade of molecular events that regulate gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring auxin with similar plant growth-regulating properties.
2-Naphthylacetic acid: Another synthetic auxin with comparable applications in agriculture.
Methyl naphthalene-1-acetate: A related compound with similar chemical structure and properties.
Uniqueness: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its effectiveness as a plant growth regulator and its diverse applications in scientific research and industry set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
104199-17-9 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-[(1R,4aR,8S,8aR)-8-hydroxy-7-methoxy-8a-methyl-5-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H18O5/c1-14-8(6-12(16)17)4-3-5-9(14)10(15)7-11(19-2)13(14)18/h3-4,7-9,13,18H,5-6H2,1-2H3,(H,16,17)/t8-,9-,13+,14+/m0/s1 |
InChI-Schlüssel |
BGJRBRTUFGIVQV-QYAIJTBZSA-N |
Isomerische SMILES |
C[C@]12[C@@H](CC=C[C@H]1CC(=O)O)C(=O)C=C([C@H]2O)OC |
Kanonische SMILES |
CC12C(CC=CC1CC(=O)O)C(=O)C=C(C2O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


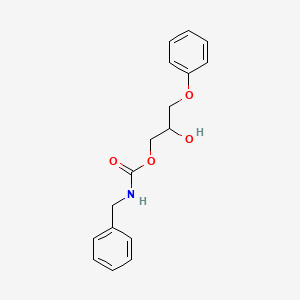

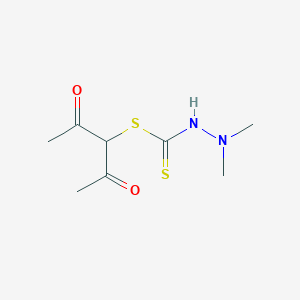
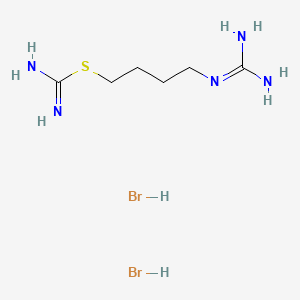
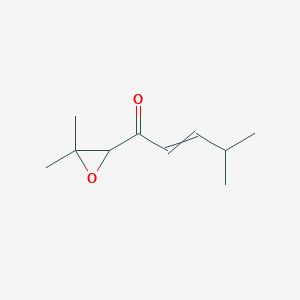
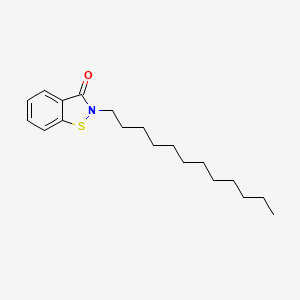
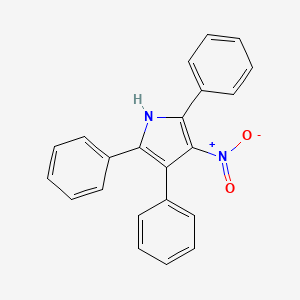
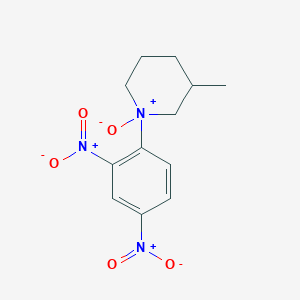
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
